molecular formula C2H3O3- B8334205 Methylcarbonate

Methylcarbonate

Cat. No.: B8334205
M. Wt: 75.04 g/mol
InChI Key: CXHHBNMLPJOKQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarbonate, also known as methyl formate or methyl methanoate, is the methyl ester of formic acid. It is a colorless liquid with a pleasant odor and is known for its high vapor pressure and low surface tension. This compound is a precursor to many commercially significant compounds and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, methoxyformate can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OHHCOOCH3+H2O\text{HCOOH} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O} HCOOH+CH3​OH→HCOOCH3​+H2​O

This reaction is typically catalyzed by an acid .

Industrial Production Methods

Industrially, methoxyformate is produced by the carbonylation of methanol in the presence of a strong base such as sodium methoxide. This process, practiced commercially by companies like BASF, achieves high selectivity towards methoxyformate. The reaction is as follows:

CH3OH+COHCOOCH3\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{HCOOCH}_3 CH3​OH+CO→HCOOCH3​

The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .

Chemical Reactions Analysis

Types of Reactions

Methylcarbonate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to form methanol and formic acid.

    Reduction: It can be reduced to methanol.

    Oxidation: this compound can be oxidized to carbon dioxide and water.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as ammonia (NH3) or amines.

Major Products

Scientific Research Applications

Methylcarbonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential use in biological systems as a hydrogen storage material.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of formamide, dimethylformamide, and formic acid.

Mechanism of Action

Methylcarbonate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylcarbonate is unique due to its high vapor pressure and low surface tension, making it suitable for applications requiring quick-drying finishes and as a blowing agent for foams. Its ability to act as a precursor for various commercially significant compounds also sets it apart from similar compounds .

Properties

Molecular Formula

C2H3O3-

Molecular Weight

75.04 g/mol

IUPAC Name

methyl carbonate

InChI

InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

CXHHBNMLPJOKQD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)[O-]

Origin of Product

United States

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